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Compound of Interest

Compound Name: 4-Hydroxybenzylamine

Cat. No.: B1666329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Hydroxybenzylamine (CAS: 696-60-6), a valuable aromatic amine in various research and

development applications.[1][2] The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental

protocols for obtaining such spectra.

Spectroscopic Data
The empirical formula for 4-Hydroxybenzylamine is C₇H₉NO, with a molecular weight of

123.15 g/mol .[2][3] This structural information is consistently confirmed by the spectroscopic

data presented below.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectrum (Predicted)
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

7.150 m 2H
Ar-H (ortho to -

CH₂NH₂)

6.900 m 2H Ar-H (ortho to -OH)

4.300 s 2H -CH₂NH₂

Data sourced from predicted spectra in D₂O.[4]

¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm) Assignment

155.8 C-OH

130.4 Ar-CH (ortho to -CH₂NH₂)

129.5 C-CH₂NH₂

115.7 Ar-CH (ortho to -OH)

45.5 -CH₂NH₂

Data sourced from predicted spectra.[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Hydroxybenzylamine shows characteristic absorptions for its hydroxyl, amino, and

aromatic groups.
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Wavenumber (cm⁻¹) Description of Vibration Functional Group

3400-3200 (broad) O-H stretch Phenolic -OH

3350-3250 N-H stretch Primary Amine (-NH₂)

3100-3000 C-H stretch (aromatic) Aromatic Ring

2950-2850 C-H stretch (aliphatic) Methylene (-CH₂-)

1620-1580 C=C stretch Aromatic Ring

1520-1480 C=C stretch Aromatic Ring

1650-1550 N-H bend Primary Amine (-NH₂)

1250-1180 C-O stretch Phenolic C-O

850-800 C-H bend (out-of-plane) 1,4-disubstituted benzene

Data represents typical ranges for the indicated functional groups.[5][6] Predicted IR spectra

are also available.

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Experimental MS² Data

Precursor Ion (m/z) Adduct
Fragmentation
Peaks (m/z)

Relative Intensity

146.0584 [M+Na]⁺ 117.0563 87.19

91.0564 100

90.0455 25.41

89.0376 19.21

65.0370 19.21

Data sourced from experimental MS² data.[1]
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Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 124.0757 122.6

[M+Na]⁺ 146.0576 130.5

[M-H]⁻ 122.0611 124.9

[M+NH₄]⁺ 141.1022 143.9

Data calculated using CCSbase.[7]

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid

sample such as 4-Hydroxybenzylamine.

This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.

Sample Weighing: Accurately weigh 2-5 mg of 4-Hydroxybenzylamine for ¹H NMR or 15-20

mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g.,

Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated

Water (D₂O)).[8][9] For 4-Hydroxybenzylamine, D₂O or DMSO-d₆ are common choices.

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately

0.6-0.7 mL of the chosen deuterated solvent.[9]

Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is

completely dissolved. If necessary, use gentle heating or sonication.

Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of

cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[9]

Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it into the

magnet.[9] Acquire the spectrum according to the instrument's standard operating
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procedures, setting appropriate parameters for the desired nucleus (¹H or ¹³C).

This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet

for transmission IR spectroscopy.

Sample Preparation: Grind 1-2 mg of dry 4-Hydroxybenzylamine into a fine powder using

an agate mortar and pestle.

Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the

mortar. Gently mix with the sample, then grind the mixture thoroughly to ensure it is

homogenous.[10]

Pellet Pressing: Transfer a portion of the mixture into a pellet press die. Assemble the die

and press under high pressure (typically 8-10 tons) for several minutes to form a transparent

or translucent pellet.[10]

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of

the IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.[6] A

background spectrum of the empty spectrometer should be collected first.

This protocol outlines a general procedure for analyzing a sample using Liquid

Chromatography-Mass Spectrometry (LC-MS).[11]

Sample Solubilization: Prepare a stock solution of 4-Hydroxybenzylamine by dissolving a

small, accurately weighed amount in a suitable solvent (e.g., methanol, water, or acetonitrile)

to a concentration of approximately 1 mg/mL.

Dilution: Dilute the stock solution to a final concentration suitable for LC-MS analysis,

typically in the range of 1-10 µg/mL, using the mobile phase as the diluent.

Chromatography: Inject a small volume (1-10 µL) of the diluted sample into the LC system.

The compound is separated from impurities on a suitable column (e.g., a C18 reversed-

phase column).[12]

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion

source (e.g., Electrospray Ionization - ESI). The molecules are ionized, typically forming

protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode.[12]
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Mass Analysis: The ions are then separated based on their mass-to-charge (m/z) ratio by the

mass analyzer. For structural elucidation, tandem mass spectrometry (MS/MS) can be

performed, where a specific precursor ion is selected, fragmented, and the resulting

fragment ions are analyzed.[12]

Visualizations
The following diagrams illustrate the structure of 4-Hydroxybenzylamine and a general

workflow for its spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 4-Hydroxybenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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